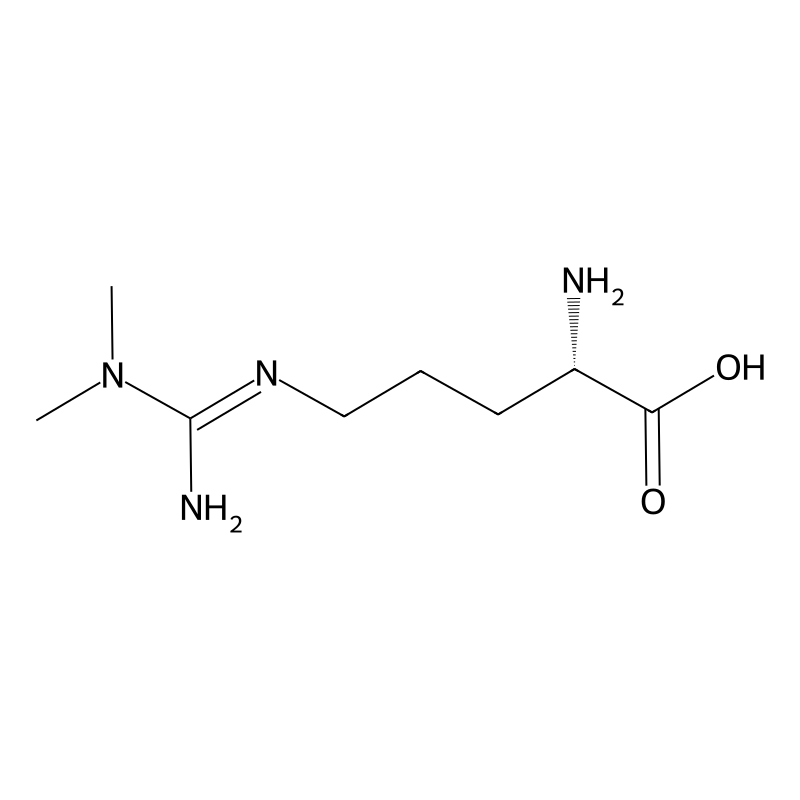

N,N-Dimethylarginine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N,N-Dimethylarginine (CAS 30315-93-6), commonly known as asymmetric dimethylarginine (ADMA), is an endogenous methylated amino acid critically utilized in both analytical chemistry and in vitro pharmacology. In procurement contexts, ADMA is primarily sourced as an essential reference standard for LC-MS/MS biomarker quantification and as a potent, isoform-preferential inhibitor of nitric oxide synthase (NOS). Unlike its unmethylated precursor L-arginine, ADMA actively modulates endothelial and neuronal pathways by restricting NO production. Its distinct physicochemical profile, including high aqueous solubility that requires specific pH or ultrasonic handling for maximum concentration, makes it a highly specialized reagent for cardiovascular, renal, and neuropharmacological research workflows [1].

Substituting ADMA with closely related analogs fundamentally compromises both analytical accuracy and assay validity. Its structural isomer, symmetric dimethylarginine (SDMA), is biologically inactive against NOS and cannot be used as a pharmacological substitute. Furthermore, because ADMA and SDMA are isobaric (identical mass-to-charge ratio), mass spectrometry workflows cannot distinguish them without pure ADMA reference standards to calibrate chromatographic retention times or specific fragmentation patterns[1]. Attempting to substitute ADMA with the more common inhibitor N-monomethyl-L-arginine (L-NMMA) also fails in mechanistic studies, as L-NMMA operates via competitive inhibition and lacks ADMA’s specific preference for neuronal NOS over endothelial NOS [2].

References

- [1] Eren, D. P., et al. (2020). HPLC and LC-MS/MS measurement methods for the quantification of asymmetric dimethylarginine (ADMA) and related metabolites. Turkish Journal of Biochemistry.

- [2] Kittel, A., & Maas, R. (2014). Pharmacology and clinical pharmacology of methylarginines used as inhibitors of nitric oxide synthases. Current Pharmaceutical Design, 20(22), 3530-3547.

NOS Inhibition Efficacy: ADMA vs. SDMA

In cellular and biochemical assays, ADMA demonstrates potent inhibition of nitric oxide synthase, whereas its structural isomer SDMA is completely biologically inert at the NOS active site. Procurement of pure ADMA is therefore mandatory for inducing NO-deficient states in vitro, as SDMA cannot replicate this effect [1].

| Evidence Dimension | NOS Inhibition Activity |

| Target Compound Data | Potent inhibitor (IC50 ~1.5 µM for nNOS) |

| Comparator Or Baseline | SDMA (Biologically inactive against NOS) |

| Quantified Difference | Complete presence vs. absence of NOS inhibitory activity |

| Conditions | In vitro NOS enzyme assays and endothelial cell cultures |

Ensures target engagement in endothelial and neuronal assays where the symmetric isomer fails entirely.

Enzyme Inhibition Kinetics: ADMA vs. L-NMMA

While both ADMA and L-NMMA are utilized as NOS inhibitors, their kinetic profiles differ significantly. ADMA acts as a noncompetitive inhibitor of neuronal NOS (nNOS) with marked isoform preference, whereas L-NMMA functions as a competitive inhibitor. This kinetic divergence dictates the choice of inhibitor in receptor activity models [1].

| Evidence Dimension | nNOS Inhibition Kinetics and Isoform Preference |

| Target Compound Data | Noncompetitive inhibitor (IC50 ~1.5 µM for nNOS vs ~12 µM for eNOS) |

| Comparator Or Baseline | L-NMMA (Competitive inhibitor, Ki ~0.65 µM) |

| Quantified Difference | ADMA exhibits an ~8-fold preference for nNOS over eNOS and operates noncompetitively, unlike competitive L-NMMA. |

| Conditions | Isolated nNOS and eNOS enzyme preparations |

Allows researchers to preferentially probe neuronal NOS pathways and noncompetitive mechanisms that L-NMMA cannot model.

Isobaric Resolution in Mass Spectrometry: ADMA vs. SDMA

In clinical biomarker quantification, ADMA and SDMA present identical mass-to-charge (m/z) ratios. Accurate LC-MS/MS quantification requires pure ADMA as a reference standard to establish precise retention times and specific fragmentation patterns, preventing cross-contamination of the analytical signal by the biologically inactive SDMA [1].

| Evidence Dimension | Mass Spectrometry Resolution |

| Target Compound Data | Pure ADMA Standard (Enables specific retention time and fragmentation calibration) |

| Comparator Or Baseline | SDMA (Isobaric interference, identical m/z of 203.2 [M+H]+) |

| Quantified Difference | Absolute requirement of pure standard to resolve 100% of isobaric overlap. |

| Conditions | LC-MS/MS and UPLC-MS/MS biological fluid analysis |

Essential for validating clinical biomarker assays where isobaric interference must be strictly eliminated.

Aqueous Solubility and Stock Formulation

For high-throughput screening and cell culture applications, ADMA exhibits high aqueous solubility but requires specific handling protocols to achieve maximum concentration. Unlike standard amino acids that dissolve readily at neutral pH, ADMA requires ultrasonic assistance or acidification to reach its maximum solubility threshold .

| Evidence Dimension | Maximum Aqueous Solubility and Formulation |

| Target Compound Data | 100 mg/mL (494.44 mM) requiring sonication or pH 2-3 adjustment |

| Comparator Or Baseline | Standard unmethylated amino acids (readily soluble at neutral pH without mechanical intervention) |

| Quantified Difference | Requires specific pH adjustment (pH 2-3) or ultrasonic mechanical intervention to achieve the 100 mg/mL threshold. |

| Conditions | Aqueous stock solution preparation at room temperature |

Dictates mandatory laboratory protocols for stock solution preparation to prevent precipitation in high-concentration assays.

Analytical Reference Standard for LC-MS/MS Biomarker Assays

ADMA is the required standard for calibrating chromatographic retention times and mass transitions in UPLC-MS/MS workflows, ensuring accurate differentiation from its isobaric counterpart SDMA in cardiovascular and renal disease research [1].

Selective nNOS Inhibition in Neuropharmacology

Due to its noncompetitive kinetics and ~8-fold preference for nNOS over eNOS, ADMA is the optimal reagent for in vitro models investigating opiate tolerance, neuronal signaling, and targeted NOS blockade [2].

In Vitro Modeling of Endothelial Dysfunction

Procured to reliably induce NO-deficient states in endothelial cell cultures, ADMA stimulates monocyte adhesion and oxidative stress pathways, serving as a robust positive control where inactive isomers like SDMA fail [3].

References

- [1] Verdonk, K., et al. (2016). Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA. Toxins, 8(11), 314.

- [2] Zhu, X., et al. (2007). Asymmetric dimethylarginine (ADMA) - A modulator of nociception in opiate tolerance and addiction? Medical Hypotheses, 68(1), 164-171.

- [3] Böger, R. H., et al. (1999). An endogenous inhibitor of nitric oxide synthase regulates endothelial adhesiveness for monocytes. Kidney International, 55(6), 2230-2236.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

63937-30-4

Metabolism Metabolites

Wikipedia

Dates

Explore Compound Types